molecular formula C26H23N3O3S B5593406 N-benzyl-N-{2-[(2E)-2-(naphthalen-1-ylmethylidene)hydrazinyl]-2-oxoethyl}benzenesulfonamide (non-preferred name)

N-benzyl-N-{2-[(2E)-2-(naphthalen-1-ylmethylidene)hydrazinyl]-2-oxoethyl}benzenesulfonamide (non-preferred name)

Cat. No.: B5593406
M. Wt: 457.5 g/mol
InChI Key: AGXFQLRUOUNVLC-OVVQPSECSA-N
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Description

N-benzyl-N-{2-[(2E)-2-(naphthalen-1-ylmethylidene)hydrazinyl]-2-oxoethyl}benzenesulfonamide is a complex organic compound with a unique structure that combines benzyl, naphthalene, hydrazinyl, and benzenesulfonamide moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-N-{2-[(2E)-2-(naphthalen-1-ylmethylidene)hydrazinyl]-2-oxoethyl}benzenesulfonamide typically involves a multi-step processThe reaction conditions often require the use of solvents such as ethanol or methanol and catalysts like acetic acid to facilitate the condensation reaction .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

N-benzyl-N-{2-[(2E)-2-(naphthalen-1-ylmethylidene)hydrazinyl]-2-oxoethyl}benzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Ethanol, methanol, dichloromethane.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthalene derivatives, while reduction can produce hydrazine derivatives .

Scientific Research Applications

N-benzyl-N-{2-[(2E)-2-(naphthalen-1-ylmethylidene)hydrazinyl]-2-oxoethyl}benzenesulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-benzyl-N-{2-[(2E)-2-(naphthalen-1-ylmethylidene)hydrazinyl]-2-oxoethyl}benzenesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, inhibiting their activity. This interaction is facilitated by the hydrazinyl and benzenesulfonamide groups, which can form hydrogen bonds and other non-covalent interactions with the target molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-benzyl-N-{2-[(2E)-2-(naphthalen-1-ylmethylidene)hydrazinyl]-2-oxoethyl}benzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

2-[benzenesulfonyl(benzyl)amino]-N-[(E)-naphthalen-1-ylmethylideneamino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23N3O3S/c30-26(28-27-18-23-14-9-13-22-12-7-8-17-25(22)23)20-29(19-21-10-3-1-4-11-21)33(31,32)24-15-5-2-6-16-24/h1-18H,19-20H2,(H,28,30)/b27-18+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGXFQLRUOUNVLC-OVVQPSECSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN(CC(=O)NN=CC2=CC=CC3=CC=CC=C32)S(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)CN(CC(=O)N/N=C/C2=CC=CC3=CC=CC=C32)S(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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